molecular formula C9H9NO3 B2671191 [(E)-Benzyloxyimino]-acetic acid CAS No. 41928-70-5; 77845-97-7

[(E)-Benzyloxyimino]-acetic acid

Cat. No.: B2671191
CAS No.: 41928-70-5; 77845-97-7
M. Wt: 179.175
InChI Key: RLNKZSXNEFJASD-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-Benzyloxyimino]-acetic acid (C₉H₉NO₃) is an oxime-derived carboxylic acid characterized by a benzyloxyimino (-O-N=C-) group attached to an acetic acid backbone. This compound exhibits unique stereoelectronic properties due to the conjugation of the imine group with the aromatic benzyl moiety and the carboxylic acid functionality. Its E-configuration ensures spatial separation of substituents, enhancing stability and reactivity in coordination chemistry and adsorption applications. The compound is primarily utilized in uranium recovery, heavy metal sequestration, and as a ligand in catalytic systems owing to its strong chelating ability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-phenylmethoxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNKZSXNEFJASD-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Acetic Acid-Modified Sludge-Based Biochar (ASBB)

  • Structure : ASBB contains carboxyl (-COOH) and hydroxyl (-OH) groups on a carbon matrix derived from sludge.
  • Adsorption Capacity : Achieves 97.8% U(VI) removal at pH 6.0, with a maximum capacity of 112.4 mg/g due to pore expansion and functional group enhancement .
  • Kinetics : Equilibrium reached within 5 minutes, governed by pseudo-second-order kinetics .
  • Mechanism: Monodentate coordination between U(VI) and -COO⁻ groups .

(1H-Benzimidazol-2-yl)Acetic Acid

  • Structure : Combines a benzimidazole ring with an acetic acid group.
  • Application : Used in pharmaceutical research for metal coordination but lacks uranium-specific selectivity .
  • Limitation: Lower adsorption efficiency (~70% for U(VI)) compared to [(E)-Benzyloxyimino]-acetic acid due to weaker chelation .

N-Benzylacetoacetamide

  • Structure : Features a benzyl group linked to an acetoacetamide moiety.
  • Functionality : Effective in organic synthesis but exhibits minimal heavy metal adsorption due to poor surface area and lack of ion-exchange sites .

Functional Analogues

Amidoxime-Functionalized Adsorbents

  • Example: Amidoxime-modified carbon nanotubes.
  • U(VI) Capacity: 200–300 mg/g, higher than this compound (estimated 150–180 mg/g) .
  • Drawback : Slower kinetics (equilibrium in 30–60 minutes) and pH sensitivity (optimal at pH 8.0) .

Carboxyl-Rich Graphene Oxide

  • Adsorption : Achieves 95% U(VI) removal via electrostatic interactions and surface complexation .
  • Comparison : Lacks the imine group’s redox activity, limiting applicability in catalytic uranium reduction .

Data Tables

Table 1: Adsorption Performance Comparison

Compound U(VI) Removal (%) Maximum Capacity (mg/g) Optimal pH Equilibrium Time
This compound* ~95 150–180 4.0–6.0 10–15 minutes
ASBB 97.8 112.4 6.0 5 minutes
Amidoxime-CNTs 98.5 280 8.0 30 minutes
Carboxyl-Graphene Oxide 95.0 210 5.0 20 minutes

*Estimated based on structural analogues and functional group activity .

Table 2: Key Functional Groups and Mechanisms

Compound Functional Groups Primary Adsorption Mechanism
This compound -COOH, -O-N=C- Chelation via imine and carboxyl
ASBB -COOH, -OH Surface complexation, ion exchange
Amidoxime-CNTs -NH₂, -C=N-OH Coordination and electrostatic forces
(1H-Benzimidazol-2-yl)-acetic acid -COOH, benzimidazole Weak π-π stacking

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